Estrogen Receptor Down-Regulation: 8.6-Fold Potency Gain vs. Mono-Fluorinated Analog
In a cell-based immunofluorescence assay using MCF-7 human breast cancer cells, a compound bearing the 3,3-difluoropropan-1-amine moiety (Example 3 from US10149839) exhibited an IC₅₀ of 0.140 nM for down-regulating Estrogen Receptor (ER) levels. A structurally related analog differing only in the amine side chain (3-fluoropropan-1-amine vs. 3,3-difluoropropan-1-amine) demonstrated an IC₅₀ of 1.20 nM in the same assay system [1]. This represents an 8.6-fold improvement in cellular potency attributable to the difluoromethyl substitution.
| Evidence Dimension | Estrogen Receptor (ER) Down-Regulation Potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.140 nM (compound containing 3,3-difluoropropan-1-amine moiety) |
| Comparator Or Baseline | IC₅₀ = 1.20 nM (compound containing 3-fluoropropan-1-amine moiety; US10221173, Example 9) |
| Quantified Difference | 8.6-fold lower IC₅₀ (higher potency) |
| Conditions | Cell-based immunofluorescence assay in MCF-7 human breast cancer cells; compounds dosed from serially diluted source microplate. |
Why This Matters
The 8.6-fold potency difference demonstrates that geminal difluorination of the propylamine chain is not a trivial substitution but can confer substantial gains in cellular target engagement, directly impacting lead optimization decisions in medicinal chemistry programs.
- [1] BindingDB Entry BDBM306717. N-(2-(3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenoxy)ethyl)-3,3-difluoropropan-1-amine. AstraZeneca US Patent US10149839, Example 3. View Source
- [2] BindingDB Entry BDBM361417. Preparation of N-(2-(2,4-difluoro-3-((1R,3R)-3-methyl-2-(2,2,2-trifluoroethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenoxy)ethyl)-3-fluoropropan-1-amine. US10221173, Example 9; US10590132, Example 9; US11046689, Example 9. View Source
